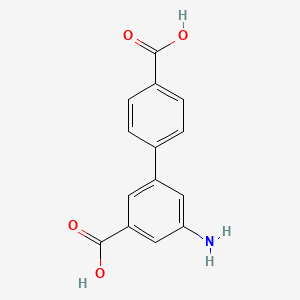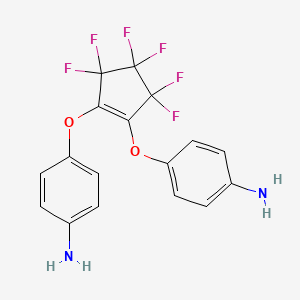
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, commonly referred to as BIPHEC, is a type of organic compound that has a wide range of important applications in the fields of scientific research and industrial production. BIPHEC is a highly versatile organic compound that is used in a variety of synthetic processes, including the synthesis of polymers, pharmaceuticals, and other organic materials. It is also used as an intermediate in the production of other organic compounds and as a catalyst for various reactions.
科学的研究の応用
BIPHEC is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other organic compounds. It is also used as a polymerization agent, as an adhesive, and as a stabilizer in the production of pharmaceuticals. In addition, BIPHEC is used to make a variety of polymers, including polyurethanes, polyesters, and polyamides.
作用機序
BIPHEC is a highly reactive compound and is capable of forming a variety of covalent bonds with other molecules. In particular, it is capable of forming covalent bonds with nitrogen, oxygen, and carbon atoms. This makes it a useful reagent in organic synthesis, as it can form a variety of different products depending on the reaction conditions. In addition, BIPHEC can act as a catalyst in certain reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
BIPHEC is a non-toxic organic compound that does not have any known adverse effects on humans or animals. It is not known to have any significant biochemical or physiological effects, although it is possible that it may interact with certain proteins or enzymes in the body.
実験室実験の利点と制限
BIPHEC has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic processes. It is also relatively inexpensive and easy to obtain, making it a cost-effective reagent for research. However, BIPHEC can be difficult to handle in the laboratory due to its reactivity, and it should be handled with extreme caution.
将来の方向性
BIPHEC has a wide range of potential applications in the fields of scientific research and industrial production. It can be used as a catalyst for various reactions, as an intermediate in the production of other organic compounds, and as a polymerization agent. In addition, it can be used to produce a variety of polymers, including polyurethanes, polyesters, and polyamides. Furthermore, BIPHEC can be used to produce a variety of pharmaceuticals and other organic materials. Finally, BIPHEC can be used to create a variety of novel materials with unique properties, such as biodegradable polymers and polymers with improved thermal and mechanical properties.
合成法
BIPHEC is synthesized through a process known as the Knoevenagel condensation reaction. In this reaction, an aldehyde is reacted with an isocyanide in the presence of an acid catalyst. The reaction produces a compound with a carbon-carbon double bond and an isocyanate group. This compound can then be reacted with a variety of other compounds to form a variety of products, including BIPHEC.
特性
IUPAC Name |
1-[3,3,4,4,5,5-hexafluoro-2-(4-isocyanatophenoxy)cyclopenten-1-yl]oxy-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2O4/c20-17(21)15(30-13-5-1-11(2-6-13)26-9-28)16(18(22,23)19(17,24)25)31-14-7-3-12(4-8-14)27-10-29/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSKOBIYRTOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-isocyanatophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

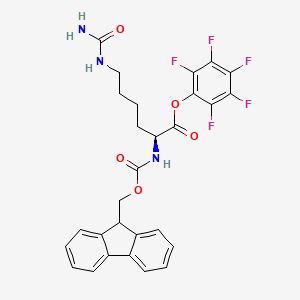
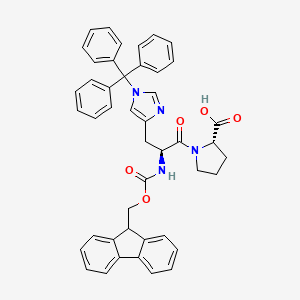
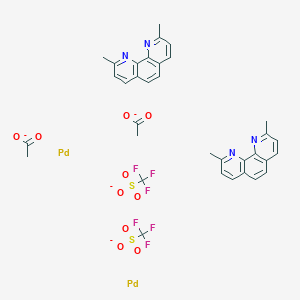
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
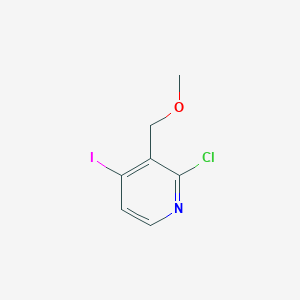
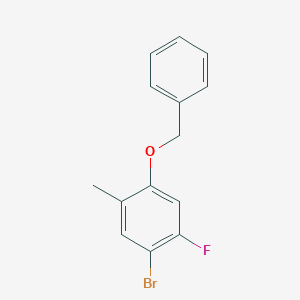
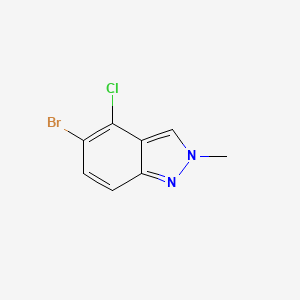

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)
![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)


